2-Amino-4-bromo-6-iodophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

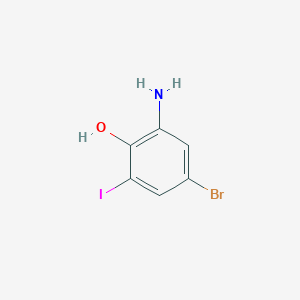

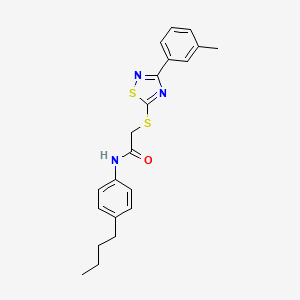

2-Amino-4-bromo-6-iodophenol is an organic compound with the molecular formula C6H5BrINO. It is a derivative of phenol, containing bromine and iodine atoms as well as an amino group .

Molecular Structure Analysis

The molecular structure of 2-Amino-4-bromo-6-iodophenol can be predicted based on its molecular formula. It contains a phenol group (an aromatic ring with a hydroxyl group), with bromine and iodine atoms substituted at the 4th and 6th positions respectively, and an amino group at the 2nd position .Physical And Chemical Properties Analysis

The melting point of 2-Amino-4-bromo-6-iodophenol is approximately 90°C. The predicted boiling point is 327.2±42.0°C, and the predicted density is 2.444±0.06 g/cm3 .科学的研究の応用

Chalcogen and Halogen Bonding in Molecular Structures

A study explored the competition between chalcogen and halogen bonding by examining a library of compounds with variations in bromo/iodo substituents, including 2-bromo-5-(4-iodophenyl)-1,3,4-thiadiazole among others. These compounds exhibited isostructural features with significant noncovalent interactions, demonstrating a preference for chalcogen bonding over halogen bonding in their molecular arrangements. This has implications for designing materials and molecules with specific interaction patterns for advanced applications (De Silva et al., 2022).

Inhibition Performance Against Corrosion of Iron

Another area of application involves the evaluation of certain derivatives, including 2-amino-4-(4-bromophenyl)-thiazole, for their corrosion inhibition performance on iron. Density functional theory (DFT) calculations and molecular dynamics simulations were performed to predict the efficiency of these molecules in protecting iron surfaces against corrosion. The theoretical data showed good agreement with experimental results, underscoring the potential of these compounds in developing anti-corrosion treatments (Kaya et al., 2016).

Noncovalent Interaction Analysis

A computational study using 4-amino-2-iodophenol as a model investigated multiple noncovalent interactions, including hydrogen bonds and halogen bonds, among others. The study systematically analyzed the cooperativity and anticooperativity among these interactions in various systems. This research highlights the complexity of noncovalent interactions in molecular systems and their potential impacts on molecular recognition, assembly, and design (Saha & Sastry, 2015).

Safety and Hazards

The safety information available indicates that 2-Amino-4-bromo-6-iodophenol may pose certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H317, H319, H334, and H335, indicating potential hazards related to skin and eye irritation, respiratory irritation, and potential harm if swallowed .

作用機序

Mode of Action

The mode of action of 2-Amino-4-bromo-6-iodophenol involves nucleophilic aromatic substitution reactions . In such reactions, one of the substituents in an aromatic ring is replaced by a nucleophile. This process forms a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-4-bromo-6-iodophenol. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .

特性

IUPAC Name |

2-amino-4-bromo-6-iodophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrINO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRUSJWMKYYFAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-bromo-6-iodophenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl (3aR,7aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2815993.png)

![5-nitro-N-[4-(propan-2-yl)phenyl]pyrimidine-4,6-diamine](/img/structure/B2815996.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2815999.png)

![Ethyl 5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3-methylbenzofuran-2-carboxylate](/img/structure/B2816000.png)

![2-[[1-(2,2-Difluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2816005.png)

![2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B2816009.png)

![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2816015.png)